molecular formula C24H46F3N11O8 B12111559 2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12111559
M. Wt: 673.7 g/mol
InChI Key: PUCVFFIKMUADKZ-UHFFFAOYSA-N
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Description

The compound 2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by multiple amino and carboxyl groups, making it a significant compound in biochemical and pharmaceutical research. The presence of trifluoroacetic acid suggests its use in peptide synthesis and purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The key steps include:

    Formation of Intermediate Peptides: This involves coupling reactions between amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups under acidic or basic conditions to yield the desired intermediate.

    Final Coupling: The final peptide bond formation is achieved using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques. The use of trifluoroacetic acid in the final deprotection step ensures the removal of all protecting groups, yielding the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups using reagents like hydrogen gas in the presence of palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its structure mimics natural peptides, making it a useful tool in biochemical assays.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs that target specific proteins or enzymes involved in diseases.

Industry

Industrially, the compound is used in the production of peptide-based materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups facilitate binding to these targets, influencing their activity. The exact mechanism involves forming hydrogen bonds and electrostatic interactions with the active sites of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
  • 2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid; trifluoroacetic acid

Uniqueness

The presence of trifluoroacetic acid in the compound enhances its solubility and stability, making it unique compared to similar peptides. This feature is particularly beneficial in peptide synthesis and purification processes, where high solubility and stability are crucial.

Conclusion

The compound 2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid is a versatile molecule with significant applications in chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCVFFIKMUADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46F3N11O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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